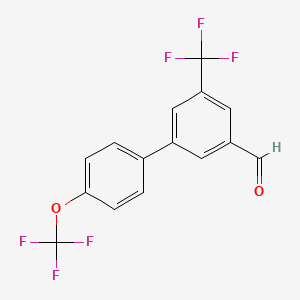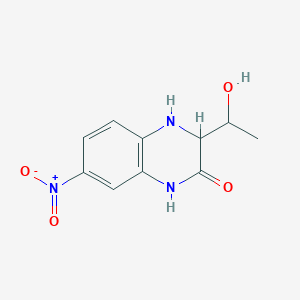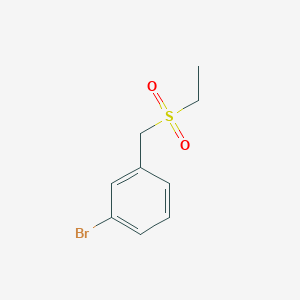
1-Methoxy-2-(thiocyanatomethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-2-(thiocyanatomethyl)benzene is an organic compound with the molecular formula C9H9NOS It is a derivative of benzene, where a methoxy group (-OCH3) and a thiocyanatomethyl group (-CH2SCN) are substituted at the 1 and 2 positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-2-(thiocyanatomethyl)benzene typically involves the reaction of 1-methoxy-2-(bromomethyl)benzene with potassium thiocyanate. The reaction is carried out in an appropriate solvent, such as acetone or ethanol, under reflux conditions. The bromomethyl group is substituted by the thiocyanate group, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-Methoxy-2-(thiocyanatomethyl)benzene can undergo various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The thiocyanate group can be reduced to form thiol derivatives.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives, such as 1-methoxy-2-(sulfonylmethyl)benzene.
Reduction: Thiol derivatives, such as 1-methoxy-2-(thiolmethyl)benzene.
Substitution: Various substituted benzene derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Methoxy-2-(thiocyanatomethyl)benzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Methoxy-2-(thiocyanatomethyl)benzene involves its interaction with various molecular targets. The thiocyanate group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This can lead to the inhibition of enzyme activity or modification of protein function. The methoxy group can also influence the compound’s reactivity and binding affinity to molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
1-Methoxy-2-(methylthio)benzene: Similar structure but with a methylthio group instead of a thiocyanatomethyl group.
1-Methoxy-2-methylbenzene: Lacks the thiocyanate group, making it less reactive in certain chemical reactions.
1-Methoxy-2-(chloromethyl)benzene: Contains a chloromethyl group, which can undergo different substitution reactions compared to the thiocyanatomethyl group.
Uniqueness
1-Methoxy-2-(thiocyanatomethyl)benzene is unique due to the presence of both methoxy and thiocyanatomethyl groups, which confer distinct chemical reactivity and potential applications. The thiocyanate group, in particular, provides opportunities for further functionalization and derivatization, making this compound valuable in synthetic chemistry and research.
Propiedades
Fórmula molecular |
C9H9NOS |
|---|---|
Peso molecular |
179.24 g/mol |
Nombre IUPAC |
(2-methoxyphenyl)methyl thiocyanate |
InChI |
InChI=1S/C9H9NOS/c1-11-9-5-3-2-4-8(9)6-12-7-10/h2-5H,6H2,1H3 |
Clave InChI |
QIOOULAGUWBDJV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1CSC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Benzyloxy-3-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12067059.png)




![[2-Bromo-5-(oxan-4-yloxy)phenyl]methanamine](/img/structure/B12067086.png)
![5-Bromo-3-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12067087.png)

![Di-tert-butyl 1,9-diazaspiro[6.6]tridecane-1,9-dicarboxylate](/img/structure/B12067094.png)


![1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 1-benzoyl-](/img/structure/B12067108.png)

